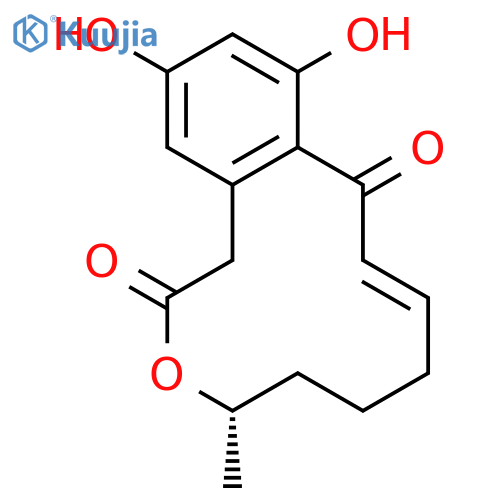Cas no 21178-57-4 (10,11-Dehydrocurvularin)

10,11-Dehydrocurvularin structure
商品名:10,11-Dehydrocurvularin
CAS番号:21178-57-4
MF:C16H18O5
メガワット:290.311125278473
CID:267784
10,11-Dehydrocurvularin 化学的及び物理的性質
名前と識別子
-
- 2H-3-Benzoxacyclododecin-2,10(1H)-dione,4,5,6,7-tetrahydro-11,13-dihydroxy-4-methyl-, (4S,8E)-
- (5S,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione
- 10,11-dehydrocurvularin
- 8-dehydrocurvularin
- AmbotzLS-1091
- Dehydrocurvularin
- E-dehydrocurvularin
- trans-dehydrocurvularin
- 10,11-dehydro Curvularin (α,β-dehydro Curvularin)
- 10,11-Dehydrocurvularin
-
- インチ: InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m0/s1
- InChIKey: AVIRMQMUBGNCKS-RWCYGVJQSA-N
- ほほえんだ: C[C@H]1CCCC=CC(=O)C2C(=CC(=CC=2CC(=O)O1)O)O |t:5,&1:1|
計算された属性
- せいみつぶんしりょう: 290.11500
じっけんとくせい
- PSA: 83.83000
- LogP: 2.49480
10,11-Dehydrocurvularin セキュリティ情報
10,11-Dehydrocurvularin 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
10,11-Dehydrocurvularin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67968-10mg |
10,11-dehydro Curvularin |
21178-57-4 | 98% | 10mg |
¥8989.00 | 2022-04-26 | |
| TRC | T292150-5mg |
[S-(E)]-4,5,6,7-Tetrahydro-11,13-dihydroxy-4-methyl-2H-3-benzoxacyclododecin-2,10(1H)-dione |
21178-57-4 | 5mg |
410.00 | 2021-07-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912141-1mg |
10,11-dehydro Curvularin (α,β-dehydro Curvularin) |
21178-57-4 | 98% | 1mg |
¥2,490.00 | 2022-09-29 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67968-1mg |
10,11-dehydro Curvularin |
21178-57-4 | 98% | 1mg |
¥1383.00 | 2022-04-26 | |
| MedChemExpress | HY-N6679A-5mg |
10,11-Dehydrocurvularin |
21178-57-4 | ≥99.0% | 5mg |
¥12000 | 2023-09-01 | |
| ChemScence | CS-0132763-1mg |
10,11-Dehydrocurvularin |
21178-57-4 | 1mg |
$500.0 | 2022-04-27 | ||
| 1PlusChem | 1P00BELU-1mg |
ALPHA,BETA-DEHYDROCURVULARIN |
21178-57-4 | ≥98% | 1mg |
$170.00 | 2025-02-25 | |
| TRC | T292150-1mg |
[S-(E)]-4,5,6,7-Tetrahydro-11,13-dihydroxy-4-methyl-2H-3-benzoxacyclododecin-2,10(1H)-dione |
21178-57-4 | 1mg |
100.00 | 2021-07-17 | ||
| TRC | T292150-10mg |
[S-(E)]-4,5,6,7-Tetrahydro-11,13-dihydroxy-4-methyl-2H-3-benzoxacyclododecin-2,10(1H)-dione |
21178-57-4 | 10mg |
$184.00 | 2023-05-17 | ||
| TRC | T292150-50mg |
[S-(E)]-4,5,6,7-Tetrahydro-11,13-dihydroxy-4-methyl-2H-3-benzoxacyclododecin-2,10(1H)-dione |
21178-57-4 | 50mg |
$839.00 | 2023-05-17 |
10,11-Dehydrocurvularin 関連文献
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
21178-57-4 (10,11-Dehydrocurvularin) 関連製品
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:21178-57-4)10,11-Dehydrocurvularin

清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):263.0/1046.0/1818.0